molecular formula C22H28O11 B13390578 Cimifugin beta-D-glucopyranoside

Cimifugin beta-D-glucopyranoside

Cat. No.: B13390578
M. Wt: 468.4 g/mol
InChI Key: XIUVHOSBSDYXRG-UHFFFAOYSA-N
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Description

Cimifugin beta-D-glucopyranoside, also known as prim-O-glucosylcimifugin, is a naturally occurring compound found in the roots of Saposhnikovia divaricata, a traditional Chinese medicinal herb. This compound is a derivative of cimifugin and belongs to the class of chromones. It has been widely studied for its potential therapeutic properties, including anti-inflammatory, immunosuppressive, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cimifugin beta-D-glucopyranoside can be synthesized through various chemical reactions involving the glucosylation of cimifugin. One common method involves the use of glucosyl donors such as glucose or glucosyl bromide in the presence of catalysts like silver carbonate or silver oxide. The reaction typically occurs in an organic solvent such as methanol or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification from the roots of Saposhnikovia divaricata. The roots are first dried and ground into a fine powder, followed by extraction using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

Cimifugin beta-D-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .

Scientific Research Applications

Mechanism of Action

Cimifugin beta-D-glucopyranoside exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Cimifugin beta-D-glucopyranoside is unique compared to other similar compounds due to its specific glucopyranoside moiety and its potent biological activities. Similar compounds include:

This compound stands out due to its specific molecular structure and its broad range of biological activities, making it a valuable compound for scientific research and therapeutic applications.

Properties

IUPAC Name

2-(2-hydroxypropan-2-yl)-4-methoxy-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O11/c1-22(2,28)15-5-10-12(32-15)6-13-16(20(10)29-3)11(24)4-9(31-13)8-30-21-19(27)18(26)17(25)14(7-23)33-21/h4,6,14-15,17-19,21,23,25-28H,5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUVHOSBSDYXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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